Stereochemical Configuration: Trans (3S,4R) vs. Cis (3R,4R) Isomer Impact on Biological Activity
The target compound possesses a trans (3S,4R) stereochemistry, while the cis analog (CAS 955027-73-3) adopts a (3R,4R) configuration [1][2]. In medicinal chemistry, tetrahydropyran units with multiple stereogenic centers serve as excellent building blocks for active pharmaceutical ingredients (APIs), and the specific stereochemical arrangement is crucial for biological activity [3]. Although direct head-to-head biological data is not available, class-level inference from established medicinal chemistry principles indicates that the trans and cis isomers are not interchangeable; their distinct spatial orientations lead to different conformational preferences and binding interactions [3]. Therefore, selection of the correct stereoisomer is critical for achieving desired biological outcomes in drug discovery programs [3].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | trans (3S,4R) |
| Comparator Or Baseline | cis (3R,4R) (CAS 955027-73-3) |
| Quantified Difference | Distinct spatial arrangement of amino and methoxy groups; not quantified directly. |
| Conditions | Structural analysis based on CAS registry data and IUPAC nomenclature. |
Why This Matters
Stereochemistry is a key determinant of biological activity and synthetic utility; substituting the trans isomer with a cis or alternative stereoisomer would fundamentally alter the compound's performance in target assays and asymmetric transformations.
- [1] Kuujia. (n.d.). Cas no 1232060-77-3 (trans-3-methoxytetrahydropyran-4-amine). Retrieved from https://www.kuujia.com/cas-1232060-77-3.html View Source
- [2] PubChem. (2026). cis-4-Amino-3-(methoxy)tetrahydropyran. CID 57415835. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/cis-3-Methoxytetrahydro-2H-pyran-4-amine View Source
- [3] Las.ac.cn. (n.d.). Synthetic Approaches to Diospongins: A Two Decade Journey. Retrieved from https://oa.las.ac.cn/ View Source
